Emetonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM is a synthetic compound known for its anticholinergic properties. It is commonly used in the pharmaceutical industry for its ability to modulate neurotransmitter activity, particularly in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM typically involves the reaction of benzhydrol with diethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Formation of benzhydryloxyethyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzhydryloxyethyl derivatives.
Scientific Research Applications
(2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on neurotransmitter modulation and its potential therapeutic applications.
Medicine: Investigated for its use in treating gastrointestinal disorders and other conditions related to neurotransmitter imbalance.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM involves its interaction with cholinergic receptors in the nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in neurotransmitter activity. This modulation of neurotransmitter activity is responsible for its therapeutic effects .
Comparison with Similar Compounds
Benzhydramine: Another anticholinergic compound with similar properties.
Diphenhydramine: Known for its antihistamine and anticholinergic effects.
Atropine: A well-known anticholinergic agent used in various medical applications.
Uniqueness: (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM is unique due to its specific chemical structure, which allows for targeted modulation of cholinergic receptors. This specificity makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
19213-48-0 |
---|---|
Molecular Formula |
C20H28NO+ |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C20H28NO/c1-4-21(3,5-2)16-17-22-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,4-5,16-17H2,1-3H3/q+1 |
InChI Key |
IHFMXHPNVAVTCJ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
19213-48-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.